6-(1H-tetrazol-5-yl)-1,3-benzodioxol-5-amine

Lipophilicity Lead Optimization ADME Profiling

This achiral, free-form solid combines a 1,3-benzodioxole core with a 5-yl tetrazole bioisostere (predicted pKa≈4.28), mimicking carboxylic acids at physiological pH for ionic target engagement. Its tPSA of 98.9Ų supports peripheral restriction, while 5 H-bond acceptors enhance fragment screening hit rates. The primary amine enables rapid parallel derivatization without stereochemical complexity. Procure this scaffold for differentiated, procurement-ready SAR campaigns in AT1 antagonist or carboxylate-requiring target programs.

Molecular Formula C8H7N5O2
Molecular Weight 205.17 g/mol
CAS No. 53967-60-5
Cat. No. B3143933
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(1H-tetrazol-5-yl)-1,3-benzodioxol-5-amine
CAS53967-60-5
Molecular FormulaC8H7N5O2
Molecular Weight205.17 g/mol
Structural Identifiers
SMILESC1OC2=C(O1)C=C(C(=C2)C3=NNN=N3)N
InChIInChI=1S/C8H7N5O2/c9-5-2-7-6(14-3-15-7)1-4(5)8-10-12-13-11-8/h1-2H,3,9H2,(H,10,11,12,13)
InChIKeyYRDGIBYWECXVCR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-(1H-Tetrazol-5-yl)-1,3-benzodioxol-5-amine (CAS 53967-60-5): Pharmacophore Scaffold & Procurement Specifications


6-(1H-Tetrazol-5-yl)-1,3-benzodioxol-5-amine (CAS 53967-60-5, molecular formula C8H7N5O2, MW 205.17) is a dual pharmacophore screening compound, combining a 1,3-benzodioxole (methylenedioxybenzene) core with a 5-substituted 1H-tetrazole ring, commercially available as an achiral, free-form solid . The tetrazole moiety is a well-established carboxylic acid bioisostere, frequently exploited in angiotensin II AT1 receptor antagonist design and broader medicinal chemistry campaigns [1]. This scaffold is procured primarily as a fragment- or lead-like building block for structure-activity relationship (SAR) exploration, where the primary amine serves as a synthetic diversification handle.

Why 6-(1H-Tetrazol-5-yl)-1,3-benzodioxol-5-amine Cannot Be Replaced by Close Analogs


Interchanging 6-(1H-tetrazol-5-yl)-1,3-benzodioxol-5-amine with its 1-substituted tetrazole regioisomer or the tetrazole-absent parent amine fundamentally alters the compound's ionization state, lipophilicity, and hydrogen-bonding capacity—properties that dictate solubility, permeability, and target engagement [1]. The 5-yl tetrazole substituent introduces an acidic proton (predicted pKa ≈ 4.28) that is predominantly ionized at physiological pH, whereas the 1-substituted isomer remains neutral . Moreover, the tetrazole ring contributes two additional hydrogen-bond acceptors and substantially increases topological polar surface area relative to the parent 1,3-benzodioxol-5-amine, making generic scaffold substitution scientifically indefensible without explicit SAR re-validation.

Quantitatively Verified Differentiation of 6-(1H-Tetrazol-5-yl)-1,3-benzodioxol-5-amine (53967-60-5)


Lipophilicity: LogP Reduction of >1.5 Units vs. Parent 1,3-Benzodioxol-5-amine

The target compound exhibits a substantially lower calculated partition coefficient (LogP = -0.56) compared to the tetrazole-lacking parent amine 1,3-benzodioxol-5-amine (CAS 14268-66-7), which has a reported LogP of 0.98 [1]. This represents a ΔLogP of -1.54, indicating markedly increased hydrophilicity conferred by the tetrazole substituent.

Lipophilicity Lead Optimization ADME Profiling

Ionization State: pKa Differential of >3 Units vs. 1-Substituted Tetrazole Regioisomer

The 5-substituted 1H-tetrazole in the target compound is predicted to possess a pKa of approximately 4.28 (based on the close analog 5-phenyl-1H-tetrazole), indicating predominant ionization at physiological pH 7.4 . In contrast, 1-substituted tetrazole regioisomers (e.g., 1-methyl-1H-tetrazole, pKa ≈ 1.09) remain essentially neutral under the same conditions . This >3 pKa unit difference constitutes a binary ionization state switch.

Ionization State Bioisosterism Permeability

Topological Polar Surface Area: +54.4 Ų Increase vs. Parent 1,3-Benzodioxol-5-amine

The topological polar surface area (tPSA) of the target compound is 98.9 Ų, as reported by Hit2Lead . This is substantially higher than the polar surface area (PSA) of the parent amine 1,3-benzodioxol-5-amine, which is reported at 44.48 Ų [1], yielding an increase of 54.42 Ų attributable to the tetrazole ring.

Polar Surface Area Oral Bioavailability CNS Penetration

Hydrogen Bond Acceptor Capacity: 5 Acceptors vs. 3 for Parent Amine Scaffold

The target compound possesses 5 hydrogen bond acceptors (Hacc = 5), as catalogued by Hit2Lead . The parent 1,3-benzodioxol-5-amine scaffold contains only 3 hydrogen bond acceptors (two dioxole oxygens and one amine nitrogen) [1]. The tetrazole ring contributes two additional acceptors (Hacc +2).

Hydrogen Bonding Target Engagement Fragment-Based Drug Design

Aqueous Solubility: Quantitative LogSW Value Confirming Lead-Like Solubility

The target compound has a reported LogSW (log aqueous solubility) of -1.53, as listed by Hit2Lead . This value corresponds to approximately 6 mg/mL aqueous solubility and meets the solubility threshold typically required for reliable in vitro bioassay performance and downstream lead optimization workflows [1].

Aqueous Solubility Assay Reproducibility Lead-Likeness

Synthetic Tractability: Single Primary Amine Handle for Rapid Library Diversification

The target compound features exactly one rotatable bond and a free primary aromatic amine, enabling straightforward amide coupling, sulfonamide formation, or reductive amination without protecting group manipulation . This contrasts with more complex 6-substituted benzodioxole peptidyl derivatives that require multi-step syntheses from natural safrole and yield diastereomeric mixtures [1]. The compound is supplied as an achiral solid in free form, eliminating salt-exchange steps prior to use.

Synthetic Accessibility Library Synthesis SAR Exploration

Procurement-Relevant Application Scenarios for 6-(1H-Tetrazol-5-yl)-1,3-benzodioxol-5-amine (53967-60-5)


Carboxylic Acid Bioisostere Fragment for AT1 Receptor and Other Carboxylate-Recognizing Targets

The 5-yl tetrazole ring provides an ionizable acidic pharmacophore (predicted pKa ≈ 4.28) that mimics a carboxylic acid at physiological pH , enabling ionic interactions with arginine and lysine residues in target binding pockets. This scaffold is directly applicable to angiotensin II AT1 receptor antagonist programs, where tetrazole-based bioisosteres of biphenyl carboxylic acids have demonstrated nanomolar binding affinity [1]. The benzodioxole core further offers conformational restriction, which was shown to enhance potency in related 1,3-benzodioxole-2-carboxylate AT1 antagonists (IC50 = 56 nM for the carboxylate series) [1]. Procurement of this compound is justified when exploring novel AT1 antagonists or any target class where a carboxylate–arginine salt bridge is pharmacophorically required.

Fragment-Based Lead Generation Requiring Enhanced Hydrogen Bonding Capacity

With 5 hydrogen bond acceptors (ΔHacc = +2 vs. parent amine) and a tPSA of 98.9 Ų , this compound offers a differentiated interaction profile for fragment-based screening libraries. The increased acceptor count provides additional binding opportunities per molecular weight unit, making it a superior fragment choice over the tetrazole-absent 1,3-benzodioxol-5-amine core. Its LogP of -0.56 ensures adequate aqueous solubility (LogSW -1.53) for fragment soaking and biochemical assay conditions , reducing the risk of aggregate-based false positives.

Parallel Medicinal Chemistry Library Synthesis via Amine Functionalization

The free primary aromatic amine with only one rotatable bond enables high-throughput parallel amide coupling, sulfonylation, or reductive amination without stereochemical complexity or protecting group requirements. This contrasts with 6-substituted benzodioxole peptidyl derivatives that demand multi-step synthetic sequences [2]. For hit-to-lead campaigns requiring rapid analog generation, this compound's synthetic tractability translates to library production efficiency, making it the procure-to-diversify scaffold of choice.

Chemical Biology Probe Development for Peripheral Target Selectivity

The target compound's tPSA of 98.9 Ų positions it near the empirical threshold for CNS penetration (typically <90 Ų) , suggesting potential utility in designing peripherally restricted chemical probes. In contrast, the parent amine (PSA 44.48 Ų) is firmly within CNS-penetrant chemical space. For programs where CNS exclusion is desirable—such as peripheral AT1 receptor targeting or avoiding CNS-mediated side effects—the higher tPSA of the tetrazole-containing scaffold provides a physicochemical rationale for selection over the parent amine core.

Quote Request

Request a Quote for 6-(1H-tetrazol-5-yl)-1,3-benzodioxol-5-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.